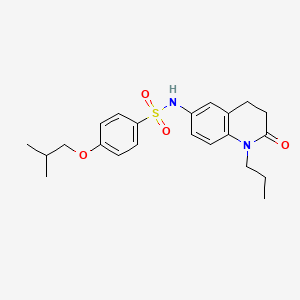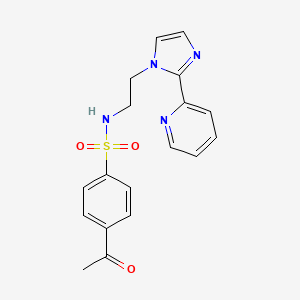
(2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid is a chiral compound with a piperidine ring substituted with a trifluoromethyl group at the 2-position and a carboxylic acid group at the 4-position. This compound is of significant interest in various fields, including medicinal chemistry and agrochemicals, due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid group onto a piperidine ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of a solvent like acetonitrile and a catalyst such as copper or iron complexes .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable reagents, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield trifluoromethyl ketones, while reduction may produce trifluoromethyl alcohols .
Scientific Research Applications
(2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of (2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications, such as agrochemicals and pharmaceuticals.
Piperidine Derivatives: Other piperidine derivatives, such as 1,4-disubstituted piperidines, share structural similarities and are used in drug development.
Uniqueness
(2S,4R)-2-(Trifluoromethyl)piperidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a carboxylic acid group. This combination of features enhances its potential biological activity and makes it a valuable compound for various applications .
Properties
IUPAC Name |
(2S,4R)-2-(trifluoromethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)5-3-4(6(12)13)1-2-11-5/h4-5,11H,1-3H2,(H,12,13)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPFXDQSRCIVGC-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Chloroacetyl)amino]-N-[[1-(3-fluorothiophene-2-carbonyl)piperidin-2-yl]methyl]propanamide](/img/structure/B2956038.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2956040.png)
![2-[(4-methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2956042.png)
![5-methyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2956043.png)


![N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2956052.png)




![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/new.no-structure.jpg)

